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Abstract

G protein-coupled receptor 171 (GPR171) is a recently deorphanized receptor that has
garnered significant interest within the scientific community. Its endogenous ligand has been
identified as BIgLEN, a neuropeptide derived from the proSAAS precursor protein. The
GPR171-BigLEN signaling system is implicated in a diverse array of physiological processes,
including feeding behavior, anxiety, pain perception, and immune system modulation. This
technical guide provides a comprehensive overview of the GPR171-BigLEN axis, detailing its
discovery, signaling pathways, and functional roles. Furthermore, it presents a compilation of
guantitative data and detailed experimental protocols to facilitate further research and drug
development efforts targeting this promising receptor system.

Introduction

G protein-coupled receptors (GPCRS) represent the largest family of cell surface receptors in
the human genome and are the targets of a significant portion of currently approved drugs. The
deorphanization of these receptors, i.e., the identification of their endogenous ligands, is a
critical step in understanding their physiological function and therapeutic potential. GPR171
was identified as the receptor for the neuropeptide BigLEN, opening up new avenues for
investigating its role in health and disease.[1][2][3] BIgQLEN, with the amino acid sequence
LENSSPQAPARRLLPP, is abundantly expressed in the brain and is derived from the proSAAS
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protein.[4][5] This guide will delve into the core aspects of GPR171 and BigLEN, providing a
technical resource for researchers in the field.

The GPR171 Receptor and its Ligand BigLEN
Discovery and Characterization

The identification of BigLEN as the endogenous ligand for GPR171 was a pivotal discovery
made through a combination of ligand-binding and receptor-activity assays.[1][2] Studies in
mouse hypothalamus and Neuro2A cells revealed that BigLEN binds to and activates GPR171,
a receptor that shares homology with P2Y purinergic receptors.[2][4] Subsequent research has
confirmed this interaction and has begun to elucidate the physiological consequences of
GPR171 activation.

Tissue Distribution

Both GPR171 and its precursor, proSAAS (which is processed to BigLEN), are highly
expressed in the central nervous system, particularly in regions associated with feeding and
pain modulation. The highest levels of BigLEN binding are observed in the hypothalamus, with
moderate levels in the cortex.[2] GPR171 is also expressed in immune cells, including T-cells
and natural killer (NK) cells, suggesting a role in immunomodulation.[4]

Table 1: Tissue Distribution of GPR171 and BigLEN
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. GPR171 BigLEN/proSAAS
TissuelCell Type . . Reference
Expression Level Expression Level
Hypothalamus High High [2][6]
Cortex Moderate Moderate [2]
Periaqueductal Gray Present Present [1]
Basolateral Amygdala  Present Present [5]
T-cells Present - [4]
NK cells Present - [4]
Jurkat cells Present - [4]
Endogenously
Neuro2A cells - [2]
Present

GPR171 Signaling Pathways

GPR171 primarily couples to inhibitory Gai/o proteins.[2] Activation of GPR171 by BigLEN
initiates a cascade of intracellular signaling events that ultimately modulate cellular function.

Gailo-Mediated Signaling

Upon BigLEN binding, GPR171 undergoes a conformational change that facilitates the
exchange of GDP for GTP on the a subunit of the heterotrimeric G protein. The activated Gai/o
subunit then dissociates from the By subunits and proceeds to inhibit adenylyl cyclase, leading
to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7] This inhibition of cCAMP production
is a hallmark of GPR171 activation. Furthermore, pertussis toxin, a specific inhibitor of Gai/o
proteins, has been shown to attenuate BigLEN-mediated signaling, confirming the involvement
of this G protein subtype.[2]

Downstream Effectors

The signaling cascade initiated by GPR171 activation extends to several downstream effector
pathways:
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« MAPK/ERK Pathway: Activation of GPR171 has been shown to modulate the
phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][4] This
pathway is crucial for regulating a variety of cellular processes, including proliferation and
differentiation.

e Intracellular Calcium Mobilization: GPR171 activation can lead to an increase in intracellular
calcium levels, a key second messenger involved in a wide range of cellular responses.[4]

e Inhibition of T-cell Activation: In T-cells, BigLEN binding to GPR171 suppresses T-cell
receptor (TCR)-mediated signaling pathways, leading to inhibited T-cell proliferation and
cytokine production.[4]
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GPR171 Signaling Cascade

Physiological and Pathological Roles

The GPR171-BigLEN system is involved in a variety of physiological and pathological
processes.

Regulation of Feeding and Metabolism
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One of the most well-characterized roles of the GPR171-BigLEN system is in the regulation of
food intake and body weight.[1][2] BigLEN is considered an orexigenic peptide, meaning it
promotes feeding.[6] The high expression of both the receptor and ligand in the hypothalamus,
a key brain region for metabolic control, underscores their importance in this process.[2]

Anxiety and Pain Modulation

GPR171 and BIigLEN are also implicated in the modulation of anxiety-like behaviors and pain
perception.[5][8] The expression of GPR171 in brain regions such as the basolateral amygdala
and periaqueductal gray suggests its involvement in emotional and sensory processing.[1][5]

Immune System Regulation

A more recently discovered function of the GPR171-BigLEN axis is its role as a T-cell
checkpoint pathway.[4][9] BigLEN can suppress T-cell activation and proliferation, suggesting
that targeting GPR171 could be a novel strategy for cancer immunotherapy.[4][9][10]

Role in Cancer

Emerging evidence suggests that GPR171 may play a role in cancer progression. Its
expression has been noted in various cancer cell lines and tumor-infiltrating lymphocytes.[1]
The immunosuppressive effects of GPR171 activation could contribute to tumor immune

evasion.

Quantitative Data

The following tables summarize key quantitative data related to the GPR171-BigLEN
interaction.

Table 2: Ligand Binding Affinities and Potencies
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Ligand Assay Type System Parameter Value Reference
_ Rat
[1251]Tyr- Saturation ]
) o Hypothalamic  Kd ~0.5nM [2]
BigLEN Binding
Membranes
) GTPYS
BigLEN (rat) o - EC50 1.6 nM [1]
Binding
L2P2
] ] Rat
(BigLEN C- Displacement )
) o Hypothalamic  EC50 76 nM [2]
terminal Binding
Membranes
fragment)
MS15203 Displacement  Hypothalamic
. L IC50 - [7]
(agonist) Binding Membranes
MS21570
IC50 220 nM [1]

(antagonist)

Table 3: GPR171 Expression in ProSAAS Knockout Mice

Wild-Type (WT)

Parameter . proSAAS-KO Mice Reference
Mice
BigLEN Binding
1.3+0.03 1.8+ 0.06 2]
(pmoles/mg)
G protein Signalin
P gnaing 165 175 [2]

(%)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the GPR171-
BigLEN system.

Radioligand Binding Assay
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This protocol describes a saturation binding experiment to determine the affinity (Kd) and

Culture Neuro2A or
CHO-GPR171 cells

density (Bmax) of GPR171 for BigLEN.

Serum starve cells

Stimulate with BigLEN
for various time points

[ Lyse cells and collect protein j

SDS-PAGE and transfer
to PVDF membrane

Prepare Hypothalamic
Membranes

Incubate Membranes with

[¥2°1]Tyr-BigLEN (0-10 nM)
+ unlabeled BigLEN (10 puM)

Block membrane

Separate Bound and Free Ligand
(e.q., filtration)

Incubate with primary antibody
(anti-pERK1/2)

Quantify Radioactivity
(gamma counter) [

Incubate with HRP-conjugated
secondary antibody

Detect with chemiluminescence

Data Analysis and image

(Scatchard plot to determine

Kd and Bmax)

Strip and re-probe for
total ERK1/2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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